molecular formula C18H18O8 B14321529 4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate CAS No. 111249-86-6

4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate

Cat. No.: B14321529
CAS No.: 111249-86-6
M. Wt: 362.3 g/mol
InChI Key: RNKCHLHWUNBNLA-UHFFFAOYSA-N
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Description

4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is a complex organic compound characterized by its unique structure, which includes acetyloxy groups and a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetyl halides, acetic anhydride, and various bases and acids. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and the active benzopyran moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate is unique due to its benzopyran core, which imparts distinct chemical and biological properties. This differentiates it from other compounds with similar functional groups but different core structures.

Properties

CAS No.

111249-86-6

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

[5-acetyloxy-4-(1-acetyloxypropyl)-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C18H18O8/c1-5-14(24-10(3)20)13-8-17(22)26-16-7-12(23-9(2)19)6-15(18(13)16)25-11(4)21/h6-8,14H,5H2,1-4H3

InChI Key

RNKCHLHWUNBNLA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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